Oral Bioavailability: Tesetaxel Achieves 50-60% vs. ≤18% for Docetaxel and ~6% for Paclitaxel
Tesetaxel is not a substrate for the P-glycoprotein (P-gp) efflux pump, unlike paclitaxel and docetaxel [1]. This molecular property directly translates to intrinsic oral bioavailability of approximately 50-60% for tesetaxel, compared to only 18% for docetaxel and approximately 6% for paclitaxel [2]. This difference enables oral capsule administration of tesetaxel at 27 mg/m² once every 3 weeks, whereas paclitaxel and docetaxel require intravenous infusion due to negligible oral absorption [3].
| Evidence Dimension | Oral Bioavailability (% of administered dose) |
|---|---|
| Target Compound Data | 50-60% |
| Comparator Or Baseline | Docetaxel: 18%; Paclitaxel: ~6% |
| Quantified Difference | Tesetaxel: 50-60%; Docetaxel: 18%; Paclitaxel: ~6% |
| Conditions | Human pharmacokinetic studies; reported by O'Shaughnessy in OncLive interview |
Why This Matters
Intrinsic high oral bioavailability enables oral dosing regimens that eliminate infusion-related costs, clinic visits, and hypersensitivity reactions associated with IV taxanes, representing a fundamentally different administration paradigm for research and clinical protocols.
- [1] National Cancer Institute Thesaurus. Tesetaxel. NCI Thesaurus Code C37451. 2024. View Source
- [2] O'Shaughnessy J, Seidman AD. Tesetaxel: An Oral Taxane for HR+ mBC. OncLive. 2018. View Source
- [3] O'Shaughnessy J. Tesetaxel Plus Capecitabine Combo Improves PFS in HR+ Metastatic Breast Cancer. Targeted Oncology. 2026. View Source
